Bis(chroman-3-ylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chroman-3-ylmethyl)amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of two chroman-3-ylmethyl groups attached to an amine, with the hydrochloride salt form enhancing its stability and solubility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(chroman-3-ylmethyl)amine hydrochloride typically involves the reaction of chroman-3-ylmethyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(chroman-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(chroman-3-ylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of bis(chroman-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chroman-3-ylamine hydrochloride
- Bis(2-chloroethyl)amine hydrochloride
- N,N’-bis(3-pyridylmethyl)amine
Uniqueness
Bis(chroman-3-ylmethyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and solubility, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C20H24ClNO2 |
---|---|
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-3-yl)-N-(3,4-dihydro-2H-chromen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-7-19-17(5-1)9-15(13-22-19)11-21-12-16-10-18-6-2-4-8-20(18)23-14-16;/h1-8,15-16,21H,9-14H2;1H |
InChI-Schlüssel |
LHYXXBKUELUZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)CNCC3CC4=CC=CC=C4OC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.